Distinct Isoform-Specific Metabolic Pathway: UGT2B7-Mediated Glucuronidation of Acemetacin
Acemetacin-acyl-beta-D-glucuronide is the specific product of the UGT2B7-mediated glucuronidation of O-demethylated acemetacin [1]. This enzymatic pathway differentiates it from the acyl glucuronide of indomethacin, which is formed directly from the parent indomethacin molecule and may involve different UGT isoform contributions. The specific involvement of UGT2B7, a highly polymorphic enzyme crucial for the metabolism of numerous clinically used drugs, makes this compound a necessary probe for studies focused on UGT2B7 activity, inhibition, or induction [2]. This is a critical point of differentiation for laboratories designing in vitro DDI panels.
| Evidence Dimension | Metabolic Route and Primary UGT Isoform |
|---|---|
| Target Compound Data | Product of O-demethylated acemetacin glucuronidation; Enzyme: UGT2B7 |
| Comparator Or Baseline | Indomethacin acyl glucuronide: Product of direct glucuronidation of indomethacin |
| Quantified Difference | Different precursor (metabolite vs. parent drug) and distinct pathway |
| Conditions | Analysis of human in vivo/in vitro metabolic pathways based on UGT reaction phenotyping |
Why This Matters
Procuring the correct isoform-specific metabolite is essential for accurate DDI risk assessment and metabolic phenotyping studies targeting the UGT2B7 pathway.
- [1] IntEnz Integrated relational Enzyme database. Metabolic Reaction: MR000035 (Reactant: O-demethylatedacemetacin, Product: Acemetacin-acyl-beta-D-glucuronide). View Source
- [2] Wikipedia. Acemetacin. (Metabolism section). View Source
